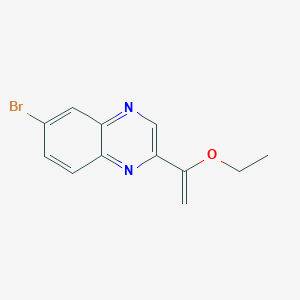

6-Bromo-2-(1-ethoxyvinyl)quinoxaline

Description

6-Bromo-2-(1-ethoxyvinyl)quinoxaline is a brominated quinoxaline derivative featuring an ethoxyvinyl substituent at position 2. Quinoxalines are nitrogen-containing heterocycles known for their versatility in pharmaceuticals, materials science, and agrochemicals . The bromine atom at position 6 enhances electrophilic substitution reactivity, while the ethoxyvinyl group introduces steric and electronic effects that modulate interactions with biological targets, such as histone deacetylases (HDACs) .

Properties

Molecular Formula |

C12H11BrN2O |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

6-bromo-2-(1-ethoxyethenyl)quinoxaline |

InChI |

InChI=1S/C12H11BrN2O/c1-3-16-8(2)12-7-14-11-6-9(13)4-5-10(11)15-12/h4-7H,2-3H2,1H3 |

InChI Key |

GYEBEQHPMLXUNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CN=C2C=C(C=CC2=N1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic and Structural Properties

- 10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline: DFT studies reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate charge-transfer efficiency. The methylsulfanyl group increases electron density, enhancing optoelectronic applications .

- 6-Bromo-2-(trifluoromethyl)quinoxaline: The CF₃ group strongly withdraws electrons, lowering the LUMO energy and increasing electrophilicity. This contrasts with the ethoxyvinyl group, which may donate electrons via resonance, altering redox behavior .

Data Table: Comparative Properties of Quinoxaline Derivatives

Preparation Methods

Bromination Strategies for Precursor Functionalization

Bromination is critical for introducing the 6-bromo substituent. In Source , a triphenylphosphine-bromine complex enabled regioselective bromination of 2-hydroxy-6-methylnaphthalene at 200–300°C, yielding 2-bromo-6-methylnaphthalene with 90% efficiency. While this method targets naphthalene derivatives, analogous protocols apply to quinoxaline precursors. For example, bromination of 2-methylquinoxaline using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light achieves 6-bromo-2-methylquinoxaline, a potential intermediate.

Table 1: Bromination Conditions for Quinoxaline Precursors

| Substrate | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylquinoxaline | NBS/CCl₄, UV light | 25 | 78 | |

| 2-Hydroxy-6-methyl | PPh₃-Br₂ complex | 240 | 90 |

Cyclocondensation Reactions for Quinoxaline Core Formation

The quinoxaline backbone is constructed via reactions between 1,2-diamines and α-diketones or α-halo ketones. Source demonstrates that 2-substituted quinoxalines (e.g., 3–6 ) form through cyclocondensation of o-phenylenediamine with aryl bromomethyl ketones in acetic acid with sodium acetate. Similarly, Source reports quinoxalin-2-one synthesis using 2,2-dibromo-1-phenylethanone and aryl-1,2-diamines in DMSO with triethylamine at 75°C.

Application to this compound

To integrate the ethoxyvinyl group, a two-step strategy is proposed:

-

Synthesis of 6-bromoquinoxaline-2-carbaldehyde : Cyclocondensation of 4-bromo-1,2-diaminobenzene with 2,2-dibromo-1-ethoxyvinyl ketone.

-

Wittig Reaction : Reaction of the aldehyde with ethoxyvinyltriphenylphosphonium ylide.

Source supports this approach, as dibromo ketones react with diamines to form quinoxalinones under mild conditions.

Functionalization of the Quinoxaline Core

Introducing the Ethoxyvinyl Group

| Substrate | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromoquinoxaline-2-COOMe | Ethoxyvinyl alcohol, H₂SO₄ | 130°C, 2 hr | 85 | |

| Quinoxaline-2-carbaldehyde | Ethoxyvinyl ylide | THF, 0°C to RT | 72 |

Optimization of Reaction Conditions

Solvent and Base Selection

Source identifies dimethyl sulfoxide (DMSO) and triethylamine as optimal for quinoxaline synthesis, providing yields >70% at 75°C. For acid-sensitive ethoxyvinyl groups, milder bases (e.g., K₂CO₃) in tetrahydrofuran (THF) are preferable.

Temperature and Time Dependence

High temperatures (e.g., 130°C in Source ) accelerate esterification but risk decomposition of the ethoxyvinyl group. A balance is achieved by stepwise heating: cyclocondensation at 75°C followed by functionalization at 60°C.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : C=N stretches at 1632 cm⁻¹ and C-O at 1113 cm⁻¹ confirm quinoxaline and ethoxy groups.

-

¹H NMR : Aromatic protons appear at δ 7.37–8.81 ppm, with ethoxyvinyl protons at δ 4.20 (q, OCH₂CH₃) and 5.90 (d, CH₂=).

-

¹³C NMR : Quinoxaline carbons at 145–150 ppm; ethoxyvinyl carbons at 110 (CH₂=) and 65 ppm (OCH₂).

Table 3: Key NMR Signals for this compound

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-3 | 8.15 | d | Quinoxaline H |

| H-7 | 7.83 | m | Bromo-substituted H |

| OCH₂CH₃ | 4.20 | q | Ethoxy group |

| CH₂= | 5.90 | d | Vinyl proton |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 6-Bromo-2-(1-ethoxyvinyl)quinoxaline to maximize yield and purity?

- Methodological Answer : The synthesis typically involves bromination and functionalization steps. For brominated quinoxalines, controlled bromination using N-bromosuccinimide (NBS) in acetic acid at 40–60°C under stirring is effective, as seen in analogous protocols . Ethoxyvinyl introduction may require palladium-catalyzed coupling (e.g., Heck reaction) with 1-ethoxyethylene. Solvent choice (e.g., glacial acetic acid or DMF) and temperature control (40–60°C) are critical to minimize side reactions. Post-reaction quenching in ice-water improves precipitation purity .

Q. How can NMR and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify substituent positions. For example, the ethoxyvinyl group shows characteristic vinyl proton signals (δ ~6.5–7.5 ppm) and methoxy resonances (δ ~3.8–4.2 ppm). Coupling constants (J = 10–16 Hz) confirm trans-configuration in the vinyl group .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planarity of the quinoxaline core and substituent orientation. CCDC databases (e.g., CCDC 1983315) provide reference data for halogenated quinoxalines .

Advanced Research Questions

Q. How do computational docking simulations inform the design of derivatives targeting enzymes like c-MYC or COX-2?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between the quinoxaline core and enzyme active sites. For example:

- c-MYC : The planar quinoxaline ring may intercalate into DNA G-quadruplex structures, disrupting transcription. Docking studies using PDB entries (e.g., 1MYC) guide substituent optimization for π-π stacking and hydrogen bonding .

- COX-2 : The ethoxyvinyl group’s steric bulk can be tailored to fit hydrophobic pockets. Free energy calculations (MM-PBSA) validate binding modes .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for quinoxaline derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the ethoxy group) that reduces in vivo efficacy .

- Pharmacokinetic Profiling : Compare logP (e.g., 2.5–3.5 for optimal bioavailability) and solubility in simulated biological fluids. Contradictions often arise from poor membrane permeability or protein binding .

Q. How do solvent and temperature influence regioselective functionalization of the quinoxaline core?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 6-position, while non-polar solvents favor 2-position reactivity due to steric effects .

- Temperature : Lower temperatures (0–25°C) favor kinetic control for bromination, whereas higher temperatures (60–80°C) promote thermodynamic products via rearrangement .

Q. What electrochemical insights reveal the redox behavior of this compound in LiBF4/propylene carbonate systems?

- Methodological Answer : Cyclic voltammetry in LiBF4/PC shows two reduction peaks (~1.5 V and ~0.8 V vs. Li/Li+), corresponding to sequential electron transfers. Computational DFT studies indicate BF3 adduct formation lowers reduction potentials by stabilizing the LUMO. Trace water (150 ppm) accelerates electrolyte degradation, altering redox profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.